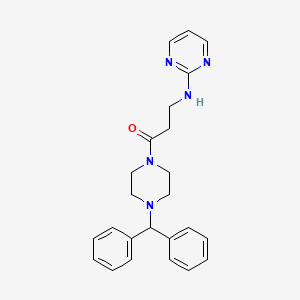![molecular formula C24H33N3O B11137444 N-(octahydro-2H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11137444.png)
N-(octahydro-2H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the indole moiety with a quinolizidine ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form the indole core . This is followed by N-alkylation using appropriate alkyl halides to introduce the quinolizidine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the Fischer indolisation reaction and the use of high-purity reagents to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring .
Scientific Research Applications
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The quinolizidine ring system may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole moiety.
Uniqueness
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE is unique due to its combination of the indole and quinolizidine ring systems, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C24H33N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C24H33N3O/c28-24(25-16-18-7-6-14-27-13-5-4-10-23(18)27)17-11-12-22-20(15-17)19-8-2-1-3-9-21(19)26-22/h11-12,15,18,23,26H,1-10,13-14,16H2,(H,25,28) |
InChI Key |
KBACKDWBFWWHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCC4CCCN5C4CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone](/img/structure/B11137366.png)
![4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide](/img/structure/B11137369.png)
![1-[(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11137377.png)
![5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid](/img/structure/B11137379.png)
![N-(2-methoxyphenyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11137383.png)
![7-Fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137384.png)
![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137389.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137395.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137397.png)
![2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11137403.png)

![1-(2-chloro-6-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11137407.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11137411.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide](/img/structure/B11137414.png)
